3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole
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Overview
Description
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is a heterocyclic compound with a unique structure that combines an indole core with an azepane ring and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carbonyl or carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azepane ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-ylmethyl)-1H-indole: Similar structure but lacks the fluorine atom.
6-(Azepan-1-ylmethyl)nicotinic acid: Contains a nicotinic acid moiety instead of an indole core.
2-(1H-indol-3-ylsulfanyl)-ethylamine: Features a sulfanyl group instead of an azepane ring.
Uniqueness
3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the azepane ring, which can enhance its chemical and biological properties. The fluorine atom can improve binding affinity and metabolic stability, while the azepane ring can enhance solubility and bioavailability, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-6-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2/c16-13-5-6-14-12(10-17-15(14)9-13)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJTUSLWMYBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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